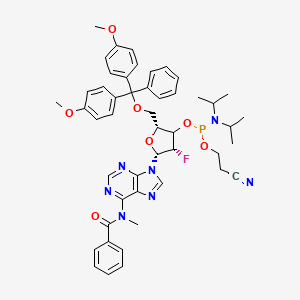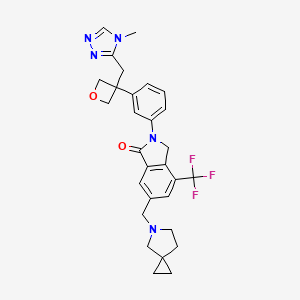
Protein LMWP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein Low Molecular Weight Protamine (LMWP) is a cell-penetrating peptide known for its ability to inhibit vascular endothelial growth factor (VEGF). This compound has shown significant potential in cancer research due to its tumor growth inhibitory properties .
Méthodes De Préparation
Protein Low Molecular Weight Protamine (LMWP) can be prepared through enzymatic digestion of protamine. The process involves the use of protease enzymes such as thermolysin to break down native protamine into smaller peptide fragments. These fragments are then fractionated using heparin affinity chromatography to isolate the desired low molecular weight peptides . Industrial production methods may involve large-scale enzymatic digestion and purification processes to obtain high yields of Protein Low Molecular Weight Protamine (LMWP).
Analyse Des Réactions Chimiques
Protein Low Molecular Weight Protamine (LMWP) undergoes various chemical reactions, including oxidation and deamidation. Oxidation of methionine and deamidation of asparagine and glutamine are common modifications observed in this compound . These reactions typically occur under specific conditions, such as the presence of oxidizing agents or changes in pH. The major products formed from these reactions include oxidized methionine and deamidated asparagine and glutamine residues.
Applications De Recherche Scientifique
Protein Low Molecular Weight Protamine (LMWP) has a wide range of scientific research applications:
Mécanisme D'action
Protein Low Molecular Weight Protamine (LMWP) exerts its effects primarily by inhibiting vascular endothelial growth factor (VEGF). This inhibition disrupts the signaling pathways involved in angiogenesis, thereby preventing the formation of new blood vessels that supply nutrients to tumors . The molecular targets of Protein Low Molecular Weight Protamine (LMWP) include VEGF receptors on the surface of endothelial cells. By binding to these receptors, Protein Low Molecular Weight Protamine (LMWP) blocks the interaction between VEGF and its receptors, leading to reduced angiogenesis and tumor growth.
Comparaison Avec Des Composés Similaires
Protein Low Molecular Weight Protamine (LMWP) is unique in its ability to penetrate cells and inhibit vascular endothelial growth factor (VEGF). Similar compounds include:
High Molecular Weight Protamine: Unlike Protein Low Molecular Weight Protamine (LMWP), high molecular weight protamine has a larger molecular size and may not penetrate cells as effectively.
Other Cell-Penetrating Peptides: Compounds such as TAT peptide and penetratin also exhibit cell-penetrating properties but may differ in their specific targets and mechanisms of action.
Propriétés
Formule moléculaire |
C72H142N44O16 |
|---|---|
Poids moléculaire |
1880.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C72H142N44O16/c1-36(2)50(73)61(130)116-47(35-117)60(129)114-44(20-10-30-101-70(88)89)58(127)112-43(19-9-29-100-69(86)87)57(126)111-42(18-8-28-99-68(84)85)56(125)110-41(17-7-27-98-67(82)83)55(124)109-39(15-5-25-96-65(78)79)53(122)107-37(13-3-23-94-63(74)75)51(120)105-33-48(118)104-34-49(119)106-38(14-4-24-95-64(76)77)52(121)108-40(16-6-26-97-66(80)81)54(123)113-45(21-11-31-102-71(90)91)59(128)115-46(62(131)132)22-12-32-103-72(92)93/h36-47,50,117H,3-35,73H2,1-2H3,(H,104,118)(H,105,120)(H,106,119)(H,107,122)(H,108,121)(H,109,124)(H,110,125)(H,111,126)(H,112,127)(H,113,123)(H,114,129)(H,115,128)(H,116,130)(H,131,132)(H4,74,75,94)(H4,76,77,95)(H4,78,79,96)(H4,80,81,97)(H4,82,83,98)(H4,84,85,99)(H4,86,87,100)(H4,88,89,101)(H4,90,91,102)(H4,92,93,103)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,50-/m0/s1 |
Clé InChI |
FWRMIKOOULRPHT-YELFBIFOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 9-(piperazin-1-ylmethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12370746.png)
![3-[6-[1-[5-[4-[4-[[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]amino]-2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl]-4-methoxypiperidin-1-yl]-5-oxopentyl]piperidin-4-yl]-5-fluoro-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12370751.png)












